Cas no 1996983-82-4 (4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)benzoic acid)

4-(Methyl(tetrahydro-2H-thiopyran-4-yl)amino)benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a methyl(tetrahydro-2H-thiopyran-4-yl)amino group. This structure confers unique physicochemical properties, including enhanced solubility and stability, making it suitable for applications in pharmaceutical intermediates and material science. The thiopyran moiety introduces sulfur-based functionality, which can influence electronic and steric characteristics, potentially improving binding affinity in drug design. Its carboxylic acid group allows for further derivatization, enabling versatile synthetic modifications. The compound’s well-defined structure and purity make it a valuable building block for research in medicinal chemistry and heterocyclic synthesis.
4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)benzoic acid structure
1996983-82-4 structure
Product Name:4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)benzoic acid
CAS No:1996983-82-4
MF:C13H17NO2S
MW:251.34458231926
CID:5720559
PubChem ID:121203624
Update Time:2025-06-08

4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-[methyl(tetrahydro-2H-thiopyran-4-yl)amino]-
    • 4-(Methyl(tetrahydro-2H-thiopyran-4-yl)amino)benzoic Acid
    • AKOS026711876
    • 4-[methyl(thian-4-yl)amino]benzoic acid
    • F1907-7528
    • 1996983-82-4
    • starbld0037187
    • 4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)benzoic acid
    • Inchi: 1S/C13H17NO2S/c1-14(12-6-8-17-9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12H,6-9H2,1H3,(H,15,16)
    • InChI Key: MKUXBMKBFTXPOJ-UHFFFAOYSA-N
    • SMILES: S1CCC(CC1)N(C)C1C=CC(C(=O)O)=CC=1

Computed Properties

  • Exact Mass: 251.09799996g/mol
  • Monoisotopic Mass: 251.09799996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 65.8Ų

Experimental Properties

  • Density: 1.244±0.06 g/cm3(Predicted)
  • Boiling Point: 446.8±40.0 °C(Predicted)
  • pka: 4.89±0.10(Predicted)

4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)benzoic acid Pricemore >>

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Additional information on 4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)benzoic acid

Professional Introduction to 4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)benzoic Acid (CAS No. 1996983-82-4)

4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)benzoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1996983-82-4, represents a unique structural motif that combines a benzoic acid backbone with a tetrahydro-2H-thiopyran ring system, terminated with a methyl-substituted amino group. The intricate architecture of this molecule not only makes it a subject of academic interest but also opens up diverse possibilities for its application in medicinal chemistry.

The benzoic acid moiety is a well-established pharmacophore in drug design, known for its role in modulating various biological pathways. Its presence in 4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)benzoic acid suggests potential interactions with enzymes and receptors that are commonly targeted in therapeutic interventions. Meanwhile, the tetrahydro-2H-thiopyran ring introduces a distinct electronic and steric environment, which can influence the compound's solubility, bioavailability, and metabolic stability. These features make it an attractive candidate for further exploration in the development of novel pharmaceutical agents.

In recent years, there has been growing interest in thiopyran derivatives due to their reported bioactivity across multiple therapeutic areas. Studies have demonstrated that compounds containing the thiopyran scaffold can exhibit properties such as anti-inflammatory, analgesic, and even anticancer effects. The specific modification of the tetrahydro-2H-thiopyran ring with a methyl group in 4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)benzoic acid may further enhance or alter these bioactivities, making it a promising scaffold for structure-activity relationship (SAR) studies.

The amino group attached to the benzoic acid ring provides another layer of functional diversity. Amino-substituted benzoic acids are known to interact with various biological targets, including proteases and ion channels. The presence of the methyl group on the amino part of the molecule could modulate these interactions, potentially leading to improved binding affinity or selectivity. This makes 4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)benzoic acid a valuable tool for designing molecules with tailored pharmacological profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules more accurately. These tools have been instrumental in guiding the synthesis and optimization of derivatives like 4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)benzoic acid. By leveraging these technologies, scientists can rapidly screen large libraries of compounds and identify those with the most promising biological activity.

The synthesis of 4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)benzoic acid presents both challenges and opportunities for synthetic chemists. The construction of the tetrahydro-2H-thiopyran ring requires careful consideration of reaction conditions and reagents to ensure high yield and purity. Additionally, introducing the methyl group at the appropriate position while maintaining overall molecular integrity demands precise synthetic planning. However, these challenges also highlight the compound's potential as a building block for more complex drug candidates.

In conclusion, 4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)benzoic acid (CAS No. 1996983-82-4) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of pharmacophores—namely the benzoic acid moiety and the tetrahydro-2H-thiopyran ring—along with its functionalized amino group, positions it as a versatile scaffold for developing novel therapeutic agents. As research continues to uncover new applications for thiopyran derivatives, compounds like this are likely to play an increasingly important role in drug discovery and development.

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